

# An In-depth Technical Guide to 6-Demethoxytangeretin: From Discovery to Cellular Mechanisms

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## Compound of Interest

Compound Name: 6-Demethoxytangeretin

Cat. No.: B192534

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## Abstract

**6-Demethoxytangeretin**, a polymethoxyflavone primarily found in the peels of citrus fruits, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of **6-demethoxytangeretin**. It details the experimental protocols for its isolation and characterization, and presents its biological effects, with a particular focus on its anti-inflammatory and anti-allergic properties. The underlying molecular mechanisms, specifically its modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathways, are elucidated through descriptive text and visual diagrams. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

## Discovery and History

**6-Demethoxytangeretin**, also known by its systematic name 5,7,8-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one or as 4',5,7,8-tetramethoxyflavone, is a natural flavonoid compound.<sup>[1][2]</sup> Its discovery is rooted in the extensive chemical investigation of citrus peels. One of the earliest potential reports that may have identified this compound was in a 1967 study by Chaliha, Sastry, and Rao on the chemical constituents of the peels of Citrus

reticulata Blanco, commonly known as the mandarin orange. While access to the full historical text is limited, this research marked a significant step in the exploration of flavonoids from this source.

Initially, the focus of research on polymethoxyflavones (PMFs) like **6-demethoxytangeretin** was on their role as chemotaxonomic markers in citrus species. However, with advancements in analytical techniques and a growing interest in the biological activities of natural products, the research focus has shifted towards understanding their pharmacological potential. Today, **6-demethoxytangeretin** is recognized as a bioactive constituent of various citrus species, including *Citrus reticulata* and *Citrus hassaku*.<sup>[1]</sup>

## Chemical and Physical Properties

**6-Demethoxytangeretin** is an ether and a member of the flavonoid family.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>18</sub> O <sub>6</sub>	<sup>[1]</sup>
Molecular Weight	342.34 g/mol	<sup>[1]</sup>
IUPAC Name	5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one	
CAS Number	6601-66-7	<sup>[1]</sup>
Appearance	Not explicitly stated in the provided results.	
Solubility	Not explicitly stated in the provided results.	

## Experimental Protocols

### Isolation of 6-Demethoxytangeretin from Citrus Peels

While the specific protocol from the original discovery is not detailed in the available search results, a general methodology for isolating polymethoxyflavones from citrus peels can be

outlined. This process typically involves solvent extraction followed by chromatographic separation.

Materials:

- Dried and powdered citrus peels (e.g., *Citrus reticulata*)
- Hexane
- Ethyl acetate
- Methanol
- Water
- Silica gel for column chromatography
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- **Extraction:** The dried and powdered citrus peels are subjected to extraction with a nonpolar solvent like hexane to enrich the polymethoxyflavone content.
- **Chromatographic Separation:** The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity with solvents like ethyl acetate, is used to separate the different flavonoid fractions.
- **Purification:** The fractions containing **6-demethoxytangeretin** are collected and further purified using preparative HPLC to obtain the pure compound. The purity is typically assessed by analytical HPLC.

## Structural Characterization

The structure of **6-demethoxytangeretin** is confirmed using various spectroscopic techniques.

- **Mass Spectrometry (MS):** Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The NIST Mass Spectrometry Data Center provides reference spectra for 4',5,7,8-tetramethoxyflavone.[\[1\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are crucial for elucidating the detailed structure, including the placement of the methoxy groups and the substitution pattern on the flavonoid backbone. While specific assignments were not found in the search results, a general approach would involve analyzing the chemical shifts and coupling constants of the protons and carbons.

## Biological Activity and Mechanism of Action

**6-Demethoxytangeretin** has demonstrated significant anti-inflammatory and anti-allergic properties.

### Anti-inflammatory and Anti-allergic Effects

Studies have shown that **6-demethoxytangeretin** can suppress the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in human mast cells.[\[3\]](#) This inhibition occurs at both the protein and gene expression levels. The anti-inflammatory activity of **6-demethoxytangeretin** has been quantified in some studies, with reported IC<sub>50</sub> values for its inhibitory effects.

Assay	Cell Line	IC50 Value	Reference
Inhibition of NO release	RAW 264.7 macrophages	$5.77 \pm 0.66 \mu\text{M}$	[4]
Inhibition of PGE <sub>2</sub> release	RAW 264.7 macrophages	$9.70 \pm 1.46 \mu\text{M}$	[4]
Inhibition of IL-6 release	RAW 264.7 macrophages	$13.34 \pm 4.92 \mu\text{M}$	[4]
Inhibition of TNF- $\alpha$ release	RAW 264.7 macrophages	$16.14 \pm 2.19 \mu\text{M}$	[4]
Inhibition of NO release	BV2 microglia	$11.93 \pm 2.90 \mu\text{M}$	[4]
Inhibition of PGE <sub>2</sub> release	BV2 microglia	$7.53 \pm 1.88 \mu\text{M}$	[4]
Inhibition of IL-6 release	BV2 microglia	$10.87 \pm 3.23 \mu\text{M}$	[4]
Inhibition of TNF- $\alpha$ release	BV2 microglia	$9.28 \pm 0.40 \mu\text{M}$	[4]

## Mechanism of Action: Modulation of MAPK and NF- $\kappa$ B Signaling Pathways

The anti-inflammatory effects of **6-demethoxytangeretin** are mediated through its interaction with key intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- $\kappa$ B) pathways.

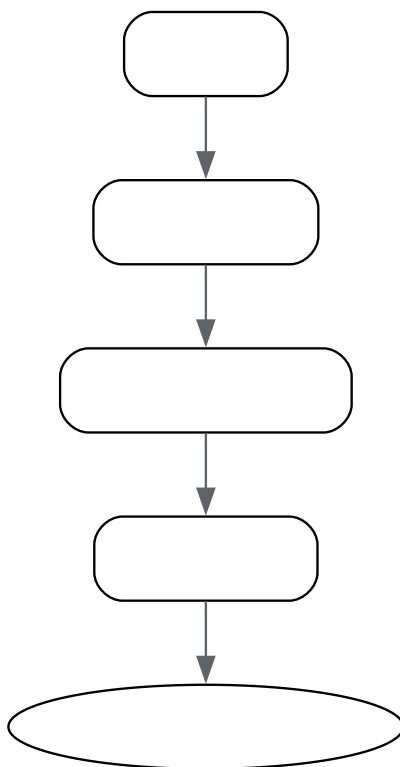
**MAPK Pathway:** The MAPK signaling cascade is a crucial regulator of cellular processes, including inflammation. **6-Demethoxytangeretin** has been shown to inhibit the phosphorylation of key MAPK proteins, such as p38, JNK, and ERK, in stimulated mast cells.[3] By doing so, it downregulates the downstream signaling that leads to the production of inflammatory mediators.

NF- $\kappa$ B Pathway: The NF- $\kappa$ B pathway is a central regulator of the inflammatory response. While direct studies on **6-demethoxytangeretin**'s effect on NF- $\kappa$ B are not extensively detailed in the provided results, the closely related compound tangeretin has been shown to inhibit the activation of NF- $\kappa$ B.<sup>[5][6]</sup> This is a likely mechanism for **6-demethoxytangeretin** as well, given their structural similarity. Inhibition of NF- $\kappa$ B activation would prevent its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

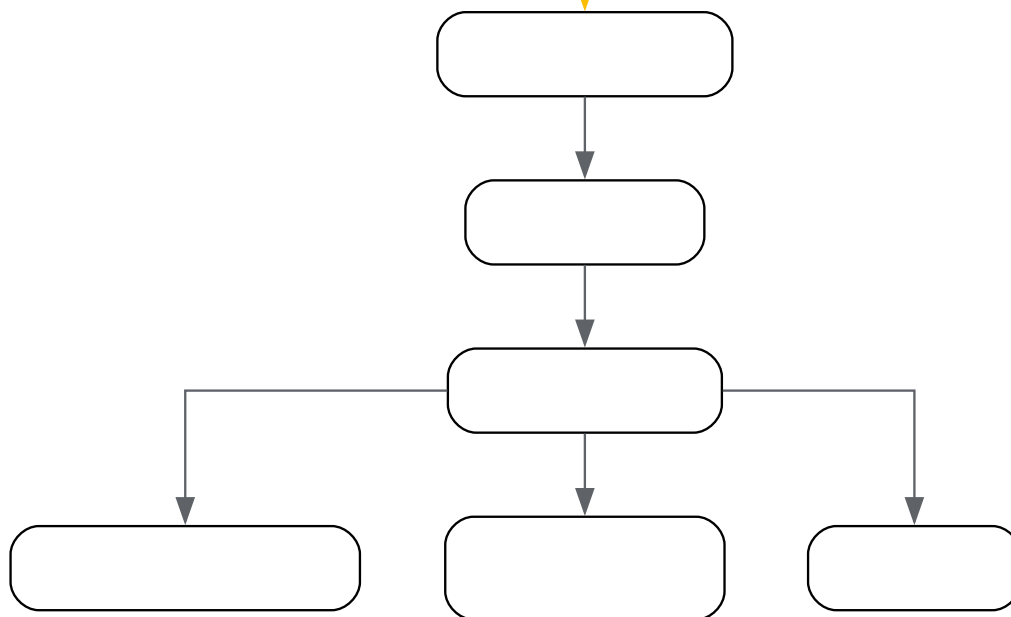
## Visualizations

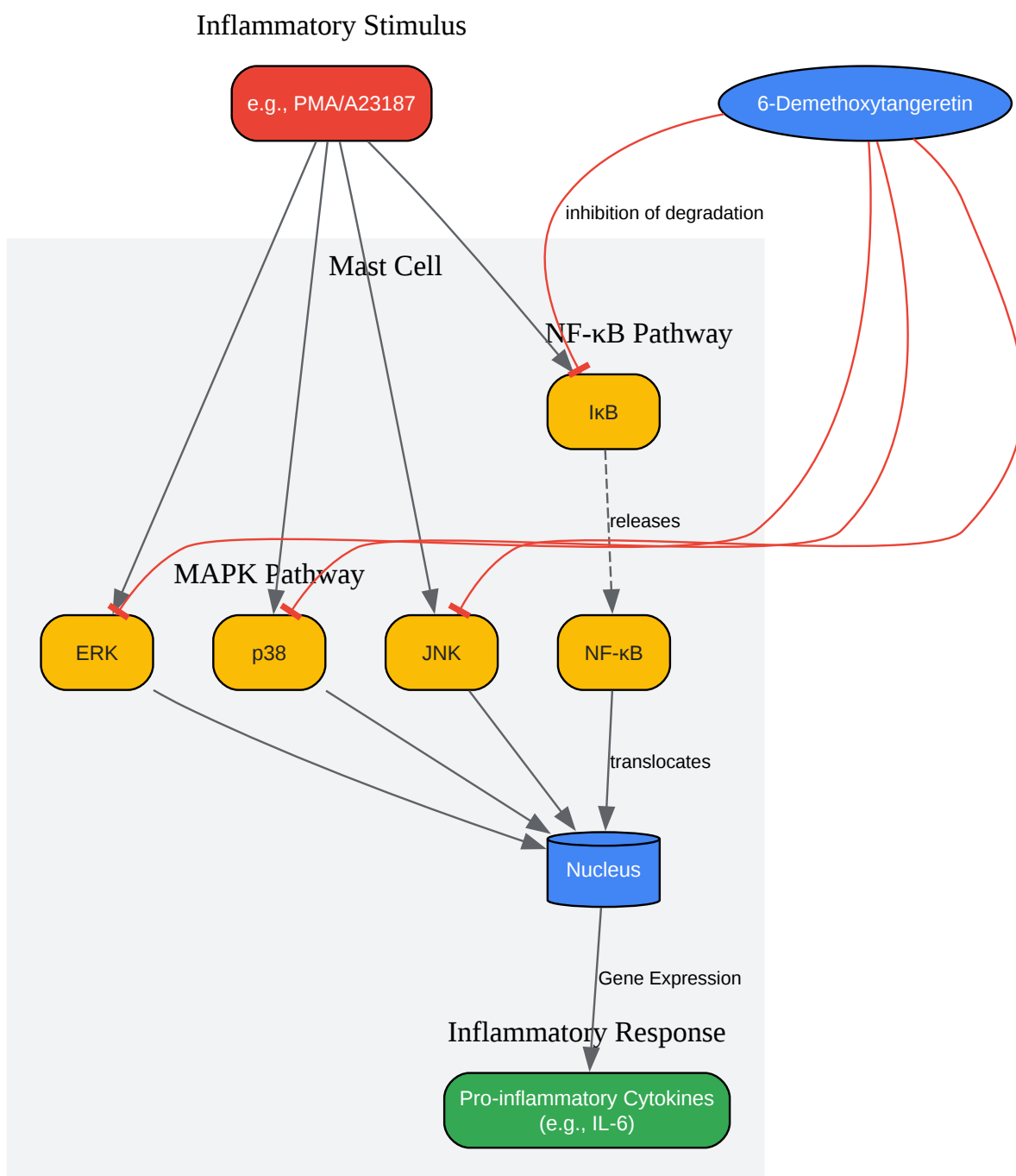
## Experimental Workflow for Isolation and Biological Testing

## Isolation and Purification



## Biological Activity Testing





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